molecular formula C19H19N5O B2946823 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline CAS No. 2108989-08-6

2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline

Cat. No.: B2946823
CAS No.: 2108989-08-6
M. Wt: 333.395
InChI Key: HHQGJGBDMVTUML-UHFFFAOYSA-N
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Description

The compound 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 2H-1,2,3-triazol-2-yl group and at position 8 with a quinoline-2-carbonyl moiety. This structure combines the rigidity of the bicyclic scaffold with the aromatic and hydrogen-bonding capabilities of quinoline and triazole, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

quinolin-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-8-5-13-3-1-2-4-17(13)22-18)23-14-6-7-15(23)12-16(11-14)24-20-9-10-21-24/h1-5,8-10,14-16H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQGJGBDMVTUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4C=C3)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The quinoline core can also participate in π-π stacking interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent at 8-Carbonyl Triazole Type Molecular Formula Molecular Weight (g/mol)
2-[3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline (Target) Quinoline-2-carbonyl 2H-1,2,3-triazol-2-yl C22H20N5O ~366.43 (estimated)*
8-(Furan-2-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane () Furan-2-carbonyl 2H-1,2,3-triazol-2-yl C14H16N4O2 272.30
8-(Thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane () Thiophene-2-carbonyl 1H-1,2,3-triazol-1-yl C14H16N4OS 288.37
8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane () Benzothiophene-2-carbonyl 1H-1,2,3-triazol-1-yl C18H18N4OS 338.40
(3-exo)-8,8-Dimethyl-3-(4-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)-8-azoniabicyclo[3.2.1]octane () Quinolin-4-yl (ether-linked) 1H-1,2,3-triazol-1-yl C22H28N5O2 394.50

*Estimated molecular weight based on the quinoline (C9H7N) substituent.

Key Observations:

Substituent Diversity: The target compound’s quinoline-2-carbonyl group distinguishes it from analogs with smaller heterocycles (furan, thiophene) or extended aromatic systems (benzothiophene). Quinoline’s planar structure may enhance π-π stacking interactions in biological targets compared to furan or thiophene . features a quinolin-4-yl group linked via an ether, highlighting positional isomerism’s impact on molecular geometry.

Triazole Configuration: The 2H-triazol-2-yl group in the target compound and lacks a hydrogen-bond donor site, unlike the 1H-triazol-1-yl analogs (), which may participate in additional hydrogen bonding .

Molecular Weight and Solubility: The quinoline derivative’s higher molecular weight (~366 vs.

Physicochemical and Functional Comparisons

Aromatic Interactions:
  • Quinoline vs. Furan/Thiophene: Quinoline’s extended aromatic system provides stronger π-π interactions, beneficial for binding to hydrophobic enzyme pockets or DNA intercalation. Furan and thiophene analogs may prioritize metabolic stability due to smaller size .
Electronic Effects:
  • The electron-rich thiophene () and benzothiophene () substituents could enhance electron density at the carbonyl group, altering reactivity in nucleophilic acyl substitution reactions compared to quinoline’s electron-deficient system .

Commercial Availability and Pricing

  • Furan Derivative () : Available at $523–$1,656 per 1–100 mg (90% purity), indicating established synthetic routes .
  • Thiophene/Benzothiophene Analogs (): No pricing data provided, but structural complexity (e.g., benzothiophene) may increase production costs.
  • Quinoline Derivatives: No direct commercial data, but ’s structural complexity (C22H28N5O2) suggests higher synthesis costs compared to simpler analogs.

Biological Activity

The compound 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline is a member of a class of azabicyclic compounds that have garnered interest due to their potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Structure

The compound features a complex structure that includes a quinoline moiety and an azabicyclo[3.2.1]octane core, which is substituted with a triazole group. This structural arrangement is significant as it influences the compound's pharmacological properties.

Molecular Formula

  • Molecular Formula : C₁₃H₁₅N₅O
  • CAS Number : 1417789-29-7

Key Properties

PropertyValue
Molecular Weight245.30 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Research indicates that compounds like 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
  • Modulation of Neurotransmitter Systems : The azabicyclic structure suggests potential interactions with neurotransmitter receptors, which could influence pain perception and inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against specific targets:

  • NAAA Inhibition : Compounds structurally related to the target compound showed IC50 values in the low nanomolar range for NAAA inhibition, indicating potent anti-inflammatory properties .

In Vivo Studies

Animal model studies have further validated the anti-inflammatory effects observed in vitro:

  • Anti-inflammatory Efficacy : Administration of related azabicyclic compounds resulted in reduced inflammation markers in rodent models of arthritis and other inflammatory conditions .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the efficacy of a series of azabicyclic compounds in reducing inflammation in a carrageenan-induced paw edema model in rats. The results indicated that compounds with substitutions similar to those found in 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline significantly reduced paw swelling compared to controls .

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The study found that certain derivatives could mitigate cell death in neuronal cultures exposed to oxidative stressors, suggesting potential applications in neurodegenerative diseases .

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